N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15703248
InChI: InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-30(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(29(18-24)41-2)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+
SMILES:
Molecular Formula: C33H31N5O5S
Molecular Weight: 609.7 g/mol

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC15703248

Molecular Formula: C33H31N5O5S

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C33H31N5O5S
Molecular Weight 609.7 g/mol
IUPAC Name 2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C33H31N5O5S/c1-40-27-17-15-25(19-30(27)42-3)32-36-37-33(38(32)26-12-8-5-9-13-26)44-22-31(39)35-34-20-24-14-16-28(29(18-24)41-2)43-21-23-10-6-4-7-11-23/h4-20H,21-22H2,1-3H3,(H,35,39)/b34-20+
Standard InChI Key GPKWEDIIWZGROE-QXUDOOCXSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)OC

Introduction

N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound with potential applications in medicinal chemistry. This compound features a hydrazide functional group, a triazole ring, and methoxy-substituted aromatic systems, which collectively contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. The general steps include:

  • Formation of the hydrazide backbone: Acetohydrazides are synthesized by reacting acetic acid derivatives with hydrazine hydrate.

  • Introduction of the triazole ring: This step involves cyclization reactions using appropriate precursors to form the 1,2,4-triazole moiety.

  • Aldehyde condensation: The final step involves Schiff base formation between the hydrazide and aldehyde derivatives containing benzyloxy and methoxy substituents.

The synthesis is monitored using techniques such as thin-layer chromatography (TLC), and the final compound is purified through recrystallization or chromatographic methods.

Analytical Characterization

The compound is characterized using advanced techniques:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR reveals signals corresponding to aromatic protons, methoxy groups, and hydrazide protons.

    • 13C^{13}C NMR confirms the carbon skeleton.

  • Mass Spectrometry (MS):

    • Provides molecular ion peaks consistent with the calculated molecular weight.

  • Infrared Spectroscopy (IR):

    • Key absorption bands include:

      • C=O stretching (~1650 cm1^{-1})

      • N-H stretching (~3300 cm1^{-1})

      • C=N stretching (~1600 cm1^{-1}).

  • X-ray Crystallography:

    • Confirms the three-dimensional structure and bonding arrangement.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities:

  • Antibacterial and Antifungal Activity: Triazole-containing compounds are known to inhibit microbial growth by targeting enzymes critical for cell wall synthesis.

  • Anticancer Potential: Methoxy-substituted phenyl rings can enhance cytotoxicity against cancer cells by inducing apoptosis.

  • Antioxidant Properties: The presence of electron-donating methoxy groups may contribute to free radical scavenging activity.

Molecular docking studies could further elucidate its interaction with biological targets such as enzymes or receptors.

Applications

This compound holds promise for applications in pharmaceutical research due to its structural features:

  • Drug Development:

    • Potential lead compound for designing antifungal or anticancer drugs.

  • Material Science:

    • Could serve as a precursor for synthesizing functionalized polymers or coatings with specific properties.

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